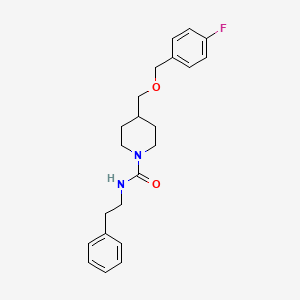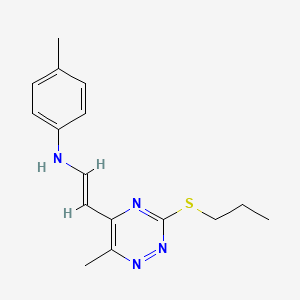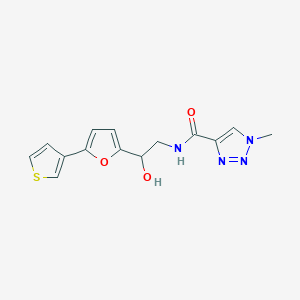
4-(((4-fluorobenzyl)oxy)méthyl)-N-phénéthylpipéridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a phenethyl group, and a fluorobenzyl ether moiety
Applications De Recherche Scientifique
4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
Target of Action
Given its structural similarity to fentanyl analogs , it is likely that it interacts with opioid receptors, particularly the mu-opioid receptor, which plays a crucial role in pain perception and reward.
Mode of Action
Based on its structural similarity to fentanyl analogs , it can be inferred that it may bind to the mu-opioid receptor, triggering a series of intracellular events. This can lead to the inhibition of pain signaling pathways, providing analgesic effects.
Biochemical Pathways
It can be inferred from the known metabolism of fentanyl analogs that the compound may undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Considering the potency of fentanyl analogs , it can be inferred that the compound may have significant bioavailability and can cross the blood-brain barrier .
Result of Action
Based on its structural similarity to fentanyl analogs , it can be inferred that the compound may produce analgesic effects by inhibiting pain signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide or a similar reagent.
Attachment of the Fluorobenzyl Ether Moiety: The fluorobenzyl ether moiety can be introduced through an etherification reaction involving 4-fluorobenzyl alcohol and an appropriate leaving group.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-chlorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide
- 4-(((4-bromobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide
- 4-(((4-methylbenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide
Uniqueness
4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl ether moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c23-21-8-6-19(7-9-21)16-27-17-20-11-14-25(15-12-20)22(26)24-13-10-18-4-2-1-3-5-18/h1-9,20H,10-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBKQOPSNRMFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)

![N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2438876.png)
![methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2438877.png)

![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)
![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)
![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)
![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)

![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)
